molecular formula C13H19Cl3N2 B7898263 (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride

(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B7898263
M. Wt: 309.7 g/mol
InChI Key: RCGZHIGTEFYLAL-UHFFFAOYSA-N
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Description

(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride is a piperidine-derived compound featuring a 3,4-dichlorobenzyl substituent and a methanamine group at the 4-position of the piperidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research. Synthesized via reductive amination or alkylation protocols, this compound is obtained in high yield (88%) using dioxane and HCl, as described in a general procedure . Its molecular formula is inferred as C₁₃H₁₇Cl₂N₂·HCl, with a molecular weight of ~309.6 g/mol (exact value depends on isotopic distribution). The ¹H NMR data (CDCl₃, 500 MHz) confirms the structure, showing aromatic proton signals at δ 7.33–7.05 ppm and piperidine/methanamine backbone resonances at δ 3.31–1.84 ppm .

Properties

IUPAC Name

[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2.ClH/c14-12-2-1-11(7-13(12)15)9-17-5-3-10(8-16)4-6-17;/h1-2,7,10H,3-6,8-9,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCGZHIGTEFYLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3,4-Dichlorobenzyl Group: This step involves the substitution of the piperidine ring with a 3,4-dichlorobenzyl group, often using a nucleophilic substitution reaction.

    Addition of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 3,4-dichlorobenzyl group distinguishes this compound from analogs with varying substituents. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine HCl 3,4-dichlorobenzyl C₁₃H₁₇Cl₂N₂·HCl ~309.6 High-yield synthesis (88%) ; NMR-confirmed structure
(1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine HCl 2,6-dichlorobenzyl C₁₃H₁₉Cl₃N₂ 309.66 Similar MW but altered steric/electronic effects due to substituent position
N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine HCl 4-methylbenzyl C₁₅H₂₂ClN₂ 268.80 Reduced lipophilicity vs. chloro-substituted analogs
[1-(4-Methoxybenzyl)piperidin-3-yl]methanamine HCl 4-methoxybenzyl C₁₄H₂₃ClN₂O 270.80 Electron-donating methoxy group may alter receptor binding
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine HCl 4-fluorobenzyl C₁₃H₁₈ClFN₂ 264.75 Fluorine’s electronegativity enhances polarity

Key Observations :

  • Substituent position : 2,6-dichloro substitution (vs. 3,4-) may reduce aromatic ring planarity, affecting π-π stacking interactions in biological targets .

Biological Activity

(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure includes a piperidine ring substituted with a 3,4-dichlorobenzyl group and an amine functional group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₈Cl₂N₂
  • Molecular Weight : 309.66 g/mol
  • CAS Number : 1289385-00-7

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 3,4-Dichlorobenzyl chloride and piperidine.
  • Reaction Conditions : The reaction is conducted under reflux in the presence of a base (e.g., sodium hydroxide) to facilitate nucleophilic substitution.
  • Formation of Hydrochloride Salt : The resultant product is treated with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. This interaction can modulate their activity, resulting in pharmacological effects that may include:

  • Antimicrobial Properties : Preliminary studies indicate potential efficacy against various microbial strains.
  • Anticancer Activity : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.

Research Findings

Recent studies have explored the compound's biological activities through various assays:

  • Cytotoxicity Assays : Evaluated against different cancer cell lines, showing significant cytotoxic effects.
  • Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes related to disease pathways.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibited dose-dependent inhibition of cell growth in human cancer cell lines such as HeLa and MCF-7. The compound was found to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

The compound was tested against Gram-positive and Gram-negative bacterial strains, showing moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Table 1: Biological Activities of this compound

Activity TypeTest SystemResultReference
CytotoxicityHeLa Cell LineIC50 = 25 µM
CytotoxicityMCF-7 Cell LineIC50 = 30 µM
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
AntimicrobialEscherichia coliMIC = 100 µg/mL

Table 2: Synthesis Parameters for this compound

ParameterValue
Reaction Time6 hours
TemperatureReflux
Base UsedSodium Hydroxide
Yield85%

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